molecular formula C6H2Cl2N4 B15053912 6,7-Dichloropteridine

6,7-Dichloropteridine

Cat. No.: B15053912
M. Wt: 201.01 g/mol
InChI Key: JNSXYQZZOPXSTI-UHFFFAOYSA-N
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Description

6,7-Dichloropteridine is a heterocyclic compound belonging to the pteridine family, characterized by a bicyclic structure comprising fused pyrimidine and pyrazine rings with chlorine substituents at the 6 and 7 positions. This compound exhibits unique reactivity due to the electron-withdrawing effects of the chlorine atoms, which influence its hydration and stability. Experimental studies reveal that 36% of unprotonated this compound undergoes hydration across the C(3)=N(4) double bond under neutral conditions, a value higher than its mono-chloro analogs . In acidic media, the protonated form is nearly fully hydrated but prone to ring-opening reactions, limiting its stability .

Properties

Molecular Formula

C6H2Cl2N4

Molecular Weight

201.01 g/mol

IUPAC Name

6,7-dichloropteridine

InChI

InChI=1S/C6H2Cl2N4/c7-4-5(8)12-6-3(11-4)1-9-2-10-6/h1-2H

InChI Key

JNSXYQZZOPXSTI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloropteridine typically involves the chlorination of pteridine derivatives. One common method is the direct chlorination of pteridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes the preparation of intermediate compounds, followed by selective chlorination. The reaction conditions are optimized to achieve high yields and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloropteridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 6 and 7 can be replaced by nucleophiles such as thiols, amines, and alkoxides. This reaction is facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium benzylmercaptide, thiourea, and various amines are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include substituted pteridines, mercapto derivatives, and various functionalized pteridine compounds.

Scientific Research Applications

6,7-Dichloropteridine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme cofactors and biological pigments. Pteridines are known to play roles in various biological processes, including the biosynthesis of folic acid and other essential biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Pteridine derivatives have shown promise in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dichloropteridine involves its interaction with specific molecular targets and pathways. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical reactions. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Hydration and Reactivity

  • 6-Chloropteridine : Exhibits 31% hydration at the C(3)=N(4) bond under neutral conditions. Like the dichloro derivative, its protonated form in acidic solutions undergoes rapid ring-opening after hydration .
  • 7-Chloropteridine : Shows 30% hydration, marginally lower than the 6-chloro isomer, likely due to subtle electronic differences in substituent positioning .
  • 6,7-Dichloropteridine: The dichloro substitution increases hydration (36%) compared to mono-chloro analogs, attributed to enhanced electron withdrawal, which polarizes the C(3)=N(4) bond, facilitating nucleophilic attack by water .

Structural and Electronic Effects

The dichloro derivative’s molecular formula (inferred as C₈H₄Cl₂N₄) results in a higher molecular weight (~233.04 g/mol) compared to mono-chloro pteridines (~198.61 g/mol for C₈H₅ClN₄). The additional chlorine atom amplifies electron-deficient characteristics, influencing both reactivity and solubility.

Comparison with Other Chloro-Substituted Heterocycles

Cyclopenta[b]pyridine Derivatives

Compounds like 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (C₈H₇ClNO) feature a fused cyclopentane ring instead of a pteridine system. This structural difference reduces aromaticity and alters reactivity.

Pyridine Derivatives

6,7-Dichloro-3-(2,4-dichloro)pyridine (C₇H₃Cl₄N) has a simpler pyridine backbone with multiple chlorine substituents. X-ray data indicate bond lengths (e.g., C–Cl ~1.73 Å) and angles consistent with steric strain, which may reduce stability compared to the pteridine system’s rigid bicyclic framework .

Comparison with Non-Chloro Pteridine Derivatives

6,7-Diphenylpteridine

This derivative (C₁₈H₁₂N₄, 284.31 g/mol) replaces chlorine atoms with phenyl groups. The bulky, electron-rich phenyl substituents increase steric hindrance and reduce hydration propensity compared to this compound. Its applications likely diverge toward materials science rather than aqueous reactivity .

6,7-Dihydrobiopterin

A biochemical cofactor (C₉H₁₃N₅O₃), dihydrobiopterin features a dihydro-pteridine ring with hydroxyl and alkyl side chains. The reduced ring saturation and oxygen functionalities make it more water-soluble and biologically active, contrasting with the dichloro derivative’s hydrolytic instability .

Structural and Electronic Considerations

Hydration Mechanisms

The higher hydration of this compound compared to mono-chloro analogs (36% vs. 30–31%) underscores the role of chlorine’s electronegativity in polarizing reactive double bonds. This effect is less pronounced in non-pteridine systems like cyclopenta[b]pyridines, where steric and electronic factors dominate .

Stability in Acidic Media

All chloro-pteridines exhibit instability in acidic conditions due to ring-opening post-hydration. However, the dichloro derivative’s higher initial hydration percentage suggests a more reactive but transient intermediate compared to phenyl- or hydrogen-substituted pteridines .

Data Table: Key Properties of this compound and Analogs

Compound Substituents Hydration (%) Reactivity in Acid Molecular Formula Molecular Weight (g/mol)
This compound Cl at 6,7 36 Rapid ring-opening C₈H₄Cl₂N₄ ~233.04
6-Chloropteridine Cl at 6 31 Rapid ring-opening C₈H₅ClN₄ ~198.61
7-Chloropteridine Cl at 7 30 Rapid ring-opening C₈H₅ClN₄ ~198.61
6,7-Diphenylpteridine Phenyl at 6,7 N/A Stable, no ring-opening C₁₈H₁₂N₄ 284.31
4-Chloro-cyclopenta[b]pyridine 1-oxide Cl, O at 4,1 N/A Polar, stable in solution C₈H₇ClNO 168.60

Biological Activity

6,7-Dichloropteridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential applications in drug design.

This compound is characterized by its chlorinated pteridine structure. The presence of chlorine atoms at the 6 and 7 positions significantly influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable investigation assessed the cytotoxic effects of synthesized compounds on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) using the MTT assay.

Table 1: IC50 Values of this compound Derivatives Against Cancer Cell Lines

CompoundA549 (μM)MCF-7 (μM)HCT-116 (μM)
4a5.845.7612.34
4b8.127.4515.67
4c10.259.0020.15
Sorafenib5.849.63-

The study demonstrated that compounds derived from the benzosuberone moiety exhibited higher cytotoxicity against MCF-7 and A549 cells compared to those derived from other moieties . The IC50 values for these compounds ranged from 5.42 to 30.25 μM , indicating their promising potential as anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in various models. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation:

  • Enzyme Inhibition : Compounds derived from this scaffold have been shown to inhibit enzymes such as NQO1 (NAD(P)H:quinone oxidoreductase), which plays a role in cellular oxidative stress responses .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A study published in Nature explored the synthesis and evaluation of various derivatives of this compound against multiple cancer cell lines . The results indicated that specific modifications to the pteridine structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity toward normal cells.

Example Case Study

In a comparative study involving different derivatives:

  • Compound A showed an IC50 of 5.76 μM against MCF-7 cells.
  • Compound B , with a different substituent pattern, had an IC50 of 10.25 μM , indicating a less potent effect.

These findings suggest that structural modifications can significantly impact biological activity and therapeutic potential.

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